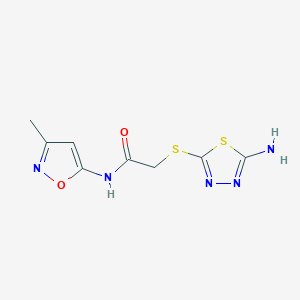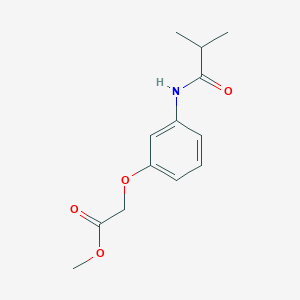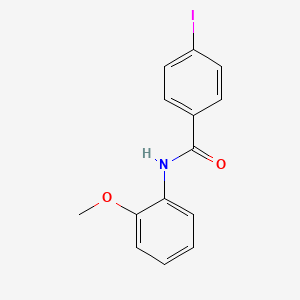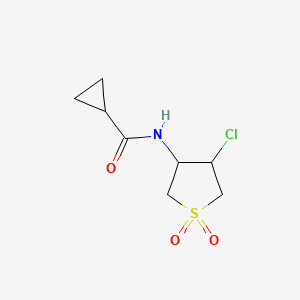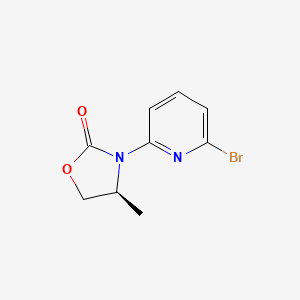
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a bromopyridine moiety attached to an oxazolidinone ring
Preparation Methods
The synthesis of (S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromopyridine and a suitable oxazolidinone precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the oxazolidinone precursor. This is followed by the addition of 6-bromopyridine to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other bioactive compounds.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis through binding to the bacterial ribosome. The molecular targets and pathways involved can vary, but they often include interactions with key enzymes or receptors in the target organism or system.
Comparison with Similar Compounds
(S)-3-(6-Bromopyridin-2-yl)-4-methyloxazolidin-2-one can be compared with other similar compounds, such as:
(S)-1-(6-Bromopyridin-2-yl)ethanamine: This compound also contains a bromopyridine moiety but differs in the structure of the attached group.
2-(6-Bromopyridin-2-yl)ethanol: Similar in containing the bromopyridine group, but with an ethanol moiety instead of an oxazolidinone ring.
4-(6-Bromopyridin-2-yl)morpholine: Another compound with a bromopyridine group, but with a morpholine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to these similar compounds.
Properties
Molecular Formula |
C9H9BrN2O2 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
(4S)-3-(6-bromopyridin-2-yl)-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O2/c1-6-5-14-9(13)12(6)8-4-2-3-7(10)11-8/h2-4,6H,5H2,1H3/t6-/m0/s1 |
InChI Key |
XNMMTSZQSJRJBL-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1COC(=O)N1C2=NC(=CC=C2)Br |
Canonical SMILES |
CC1COC(=O)N1C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


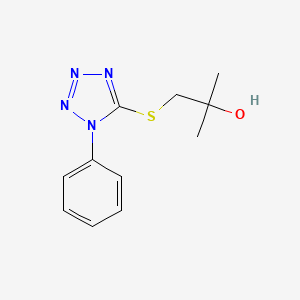

![2-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14912371.png)
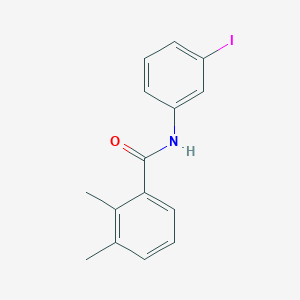
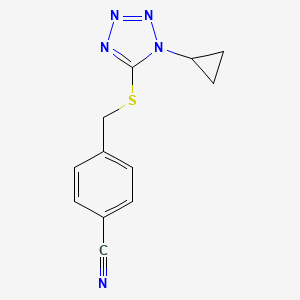

![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)


